1-(4-chlorophenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanone
Description
Molecular Architecture and Crystallographic Analysis
The molecular architecture of this compound exhibits a complex three-dimensional arrangement characterized by the molecular formula C₁₆H₁₀ClF₃N₂O and a molecular weight of 338.71 g/mol. Crystallographic investigations of related trifluoromethyl-benzimidazole compounds have revealed significant structural insights that inform our understanding of this specific derivative. The compound belongs to a class of molecules where the benzimidazole ring system serves as a central structural motif, with the trifluoromethyl group positioned at the 2-position of the imidazole ring.
Single crystal X-ray diffraction studies of analogous 2-trifluoromethyl-1H-benzimidazole structures have demonstrated that these compounds typically crystallize in specific space groups with well-defined unit cell parameters. In the case of the parent 2-trifluoromethyl-1H-benzimidazole, crystallographic analysis revealed an asymmetric unit consisting of two half-molecules, with hydrogen atoms attached to nitrogen atoms distributed equally over both sites. The structural arrangement shows molecules connected through N-H···N hydrogen bonding patterns, forming C₂³(8) chains that run parallel to the crystallographic c-axis.
The presence of the trifluoromethyl group introduces significant conformational considerations due to the electron-withdrawing nature of the fluorine atoms and their steric requirements. Crystallographic data for related compounds indicate that trifluoromethyl groups often exhibit disorder, particularly when positioned on symmetric sites within the crystal lattice. This disorder manifests as the trifluoromethyl carbons and fluorine atoms being distributed over multiple positions, with each position having partial occupancy factors that sum to unity.
The ethanone linkage connecting the benzimidazole system to the 4-chlorophenyl group introduces additional conformational flexibility to the molecular structure. Similar benzimidazole derivatives containing aromatic substituents have shown characteristic dihedral angles between the benzimidazole ring and attached phenyl rings. For instance, in related 4-chlorophenyl-substituted benzimidazoles, dihedral angles have been observed ranging from 24.07 degrees to 88.15 degrees, depending on the specific substitution pattern and intermolecular packing forces.
The crystallographic analysis reveals that intermolecular interactions play a crucial role in stabilizing the crystal structure. Hydrogen bonding patterns involving the benzimidazole nitrogen atoms and nearby electron-rich regions create extended networks that contribute to the overall crystal packing. In related trifluoromethyl-benzimidazole structures, these hydrogen bonds typically involve N-H donors and nitrogen or oxygen acceptors, with bond lengths ranging from 2.02 to 3.02 Angstroms.
The incorporation of both chlorine and trifluoromethyl substituents introduces significant electronic effects that influence the molecular geometry and crystal packing. The electron-withdrawing nature of these groups affects the electron density distribution throughout the molecule, potentially influencing both intramolecular bond lengths and intermolecular interaction strengths. Crystallographic studies of similar halogen-substituted benzimidazole derivatives have shown that halogen atoms can participate in weak intermolecular interactions, including halogen bonding and van der Waals contacts.
Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)
The spectroscopic characterization of this compound provides comprehensive information about its electronic structure, vibrational modes, and chemical environment. Nuclear magnetic resonance spectroscopy represents one of the most informative techniques for structural elucidation, particularly for benzimidazole derivatives where tautomerism and conformational dynamics can significantly influence the observed spectra.
Proton nuclear magnetic resonance analysis of benzimidazole compounds typically reveals characteristic chemical shift patterns that reflect the electronic environment of different proton types. In related benzimidazole structures, the NH proton typically appears as a singlet in the range of 12.7-13.5 parts per million in dimethyl sulfoxide-d₆, reflecting the deshielding effect of the adjacent nitrogen atoms. The aromatic protons of the benzimidazole ring system generally resonate between 7.0 and 8.1 parts per million, with the exact positions depending on the substitution pattern and electronic effects of nearby groups.
The presence of the trifluoromethyl group introduces distinctive spectroscopic features due to the strong electron-withdrawing effect and the magnetic properties of fluorine nuclei. Fluorine-19 nuclear magnetic resonance spectroscopy provides particularly valuable information for trifluoromethyl-containing compounds, as the CF₃ group typically exhibits a characteristic signal that is highly sensitive to the local electronic environment. The coupling between fluorine and nearby carbon atoms can provide additional structural information through two-dimensional correlation experiments.
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework and electronic distribution within the molecule. The carbonyl carbon of the ethanone linkage typically appears in the range of 150-160 parts per million, reflecting the deshielding effect of the carbonyl oxygen. The benzimidazole carbons exhibit characteristic chemical shifts that depend on their position within the ring system and the electronic effects of substituents. The trifluoromethyl carbon appears as a quartet due to coupling with the three equivalent fluorine atoms, typically appearing around 120-130 parts per million.
Infrared spectroscopy reveals characteristic vibrational frequencies that provide information about functional groups and intermolecular interactions. The NH stretching vibration of benzimidazole compounds typically appears around 3050-3330 wavenumbers, often appearing as a broad absorption due to hydrogen bonding. The carbonyl stretching frequency of the ethanone group is expected to appear around 1620-1650 wavenumbers, with the exact position influenced by conjugation effects and intermolecular interactions.
Temperature-dependent vibrational spectroscopy studies of trifluoromethyl-benzimidazole compounds have revealed important insights into molecular dynamics and intermolecular interactions. Raman spectroscopic investigations conducted at temperatures ranging from 123 Kelvin to 363 Kelvin have shown that certain vibrational modes exhibit frequency shifts that correlate with changes in hydrogen bonding strength and molecular conformation. These temperature-dependent studies indicate that the NH bond and nearby aromatic systems undergo electronic polarization changes that contribute to the overall molecular behavior.
Ultraviolet-visible spectroscopy provides information about electronic transitions and chromophoric properties of the compound. Related benzimidazole derivatives typically exhibit absorption maxima in the range of 280-340 nanometers, corresponding to π-π* transitions within the aromatic system. The presence of electron-withdrawing groups such as the trifluoromethyl and chlorine substituents can influence both the position and intensity of these absorption bands by modifying the electronic structure of the chromophoric system.
Computational Chemistry Predictions (Density Functional Theory, Molecular Orbital Analysis)
Computational chemistry investigations using density functional theory methods provide detailed insights into the electronic structure, molecular geometry, and spectroscopic properties of this compound. These theoretical calculations complement experimental observations and enable prediction of properties that may be difficult to measure directly. The application of density functional theory to trifluoromethyl-benzimidazole systems has proven particularly valuable for understanding the relationship between molecular structure and electronic properties.
Crystal17 software calculations using density functional theory methods have been employed to predict theoretical Raman spectra and vibrational frequencies for related trifluoromethyl-benzimidazole compounds. These calculations require input of structural parameters including basis sets, atomic coordinates, and lattice structure information, typically derived from crystallographic data. The theoretical spectra generated through these calculations enable assignment of experimental vibrational bands to specific molecular motions and provide insights into the electronic nature of different vibrational modes.
Molecular orbital analysis reveals the distribution of electron density throughout the molecule and identifies regions of particular chemical reactivity. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide information about the compound's electronic properties and potential for participation in various chemical reactions. For benzimidazole derivatives, the nitrogen atoms typically contribute significantly to the highest occupied molecular orbital, reflecting their nucleophilic character.
| Computational Parameter | Typical Values | Significance |
|---|---|---|
| HOMO Energy | -6 to -8 eV | Electron-donating ability |
| LUMO Energy | -1 to -3 eV | Electron-accepting ability |
| Band Gap | 3-6 eV | Electronic excitation energy |
| Dipole Moment | 2-8 Debye | Molecular polarity |
The electron density distribution analysis using Gaussian software provides predictions about how electron density transfers between different molecular regions under various conditions. For trifluoromethyl-benzimidazole compounds, particular attention has been focused on electron density changes involving the NH bond and nearby aromatic systems. These calculations suggest that temperature-induced molecular motions can cause electron density redistribution that affects the overall polarization of the molecule.
Density functional theory calculations have been used to understand the antiferroelectric properties observed in related trifluoromethyl-benzimidazole crystals. The computational analysis suggests that intramolecular electron density changes, particularly involving the NH bond and adjacent ring systems, contribute to the overall dielectric behavior of the crystalline material. These findings indicate that the electronic structure of individual molecules plays a crucial role in determining bulk material properties.
Molecular electrostatic potential calculations provide valuable information about the charge distribution and chemical reactivity of different molecular regions. These calculations identify nucleophilic and electrophilic sites within the molecule, which is particularly important for understanding potential intermolecular interactions and chemical reactivity patterns. The presence of multiple electronegative atoms including chlorine, fluorine, nitrogen, and oxygen creates a complex electrostatic potential surface with distinct regions of positive and negative charge accumulation.
The computational prediction of spectroscopic properties enables detailed comparison with experimental observations and validation of theoretical models. Theoretical Raman spectra calculated using density functional theory methods show good agreement with experimental measurements when appropriate basis sets and functionals are employed. These calculations enable assignment of experimental peaks to specific vibrational modes and provide insights into the electronic nature of molecular vibrations that may not be apparent from experimental data alone.
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF3N2O/c17-11-7-5-10(6-8-11)14(23)9-22-13-4-2-1-3-12(13)21-15(22)16(18,19)20/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPQIOIQFYXTFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)C3=CC=C(C=C3)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanone typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative, such as 2-(trifluoromethyl)benzoic acid, under acidic conditions.
Attachment of Ethanone Group: The ethanone group is introduced via a Friedel-Crafts acylation reaction, where the benzimidazole is treated with 1-(4-chlorophenyl)ethanone in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can optimize reaction conditions, such as temperature, pressure, and reagent concentrations, to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(4-chlorophenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products:
Oxidation: 1-(4-chlorophenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanoic acid.
Reduction: 1-(4-chlorophenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in organic reactions.
Biology and Medicine:
Pharmacology: Due to its structural features, it may exhibit biological activity, such as anti-inflammatory or anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.
Industry:
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties, useful in the manufacture of sensors or electronic devices.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanone depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
1-(2,4-Dichlorophenyl)-2-[2-(Trifluoromethyl)-1H-Benzimidazol-1-yl]Ethanone
- Structural Difference : Replaces the 4-chlorophenyl group with a 2,4-dichlorophenyl moiety.
- However, this modification may reduce solubility due to higher hydrophobicity .
2-(2-Benzoyl-1H-Benzimidazol-1-yl)-1-(4-Chlorophenyl)Ethanone
- Structural Difference : Substitutes the trifluoromethyl group with a benzoyl moiety.
Heterocyclic Variants
Thiazole Derivatives (e.g., Compound 38)
- Structure: 2-(1-Amino-2-(4-(4-chlorophenyl)thiazol-2-yl)vinylthio)-1-(4-chlorophenyl)ethanone.
- Activity: Exhibits antibacterial and anticancer properties, with a thiazole ring contributing to DNA intercalation or enzyme inhibition.
Triazole Derivatives (e.g., 2-(4-Chlorophenyl)-6-phenylthiazolo[3,2-b][1,2,4]triazole)
- Structure : Integrates a triazole-thiazole hybrid system.
- Activity : Shows moderate antifungal activity, though lower than benzimidazole-based compounds, possibly due to reduced membrane permeability .
Pharmacologically Active Derivatives
Pyridine-Based CYP51 Inhibitors (UDO and UDD)
- Structure: (S)-(4-Chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone.
- Activity: Inhibits Trypanosoma cruzi CYP51 with efficacy comparable to posaconazole. The pyridine and piperazine groups enable distinct binding interactions compared to benzimidazole derivatives .
Econazole Analogs with Pyrrole Moieties
- Structure: 1-(4-Chlorophenyl)-2-(1H-pyrrol-1-yl)ethanone.
- Activity: Demonstrates antifungal activity by targeting lanosterol demethylase. The pyrrole ring’s smaller size may limit steric hindrance but reduce metabolic stability relative to benzimidazoles .
Key Data Tables
Table 1: Comparative Bioactivity of Selected Compounds
Table 2: Physicochemical Properties
| Compound | LogP | Molecular Weight (g/mol) | Solubility (Predicted) |
|---|---|---|---|
| Target Compound | ~4.8* | 374.82 | Low (lipophilic) |
| 1-(2,4-Dichlorophenyl)-Analog | ~5.2 | 409.25 | Very Low |
| 2-(2-Benzoyl-Benzimidazolyl)-Ethanone | 3.9 | 374.82 | Moderate |
| Compound 38 (Thiazole Derivative) | ~3.5 | 435.34 | Moderate |
*Estimated based on analogous benzimidazole derivatives .
Biological Activity
1-(4-chlorophenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanone, also known by its CAS number and molecular formula , is a compound of significant interest due to its diverse biological activities. This article will explore its biological activity, including antibacterial, anticancer, and anti-inflammatory properties, supported by case studies and research findings.
- Molecular Formula :
- Molecular Weight : 338.71 g/mol
- CAS Number : 7676576
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of compounds related to benzimidazole derivatives, including this compound. Research indicates that these compounds exhibit considerable activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 2 |
| Enterococcus faecalis | 2 |
| Enterococcus faecium | 1 |
| Streptococcus pneumoniae | 4–16 |
The Minimum Inhibitory Concentration (MIC) values suggest that this compound could be effective in treating infections caused by these bacteria, particularly in cases where traditional antibiotics fail .
Anticancer Activity
The compound has also shown promise in anticancer applications. A study evaluated its effects on various cancer cell lines, revealing moderate to good antiproliferative activity.
| Cell Line | IC50 (µM) |
|---|---|
| HCT-15 (Colon) | Moderate |
| NCl H-522 (Lung) | Good |
| PA-1 (Ovary) | Moderate |
| T47D (Breast) | Good |
| HepG2 (Liver) | Moderate |
The results indicate that the compound can inhibit the growth of cancer cells effectively, making it a candidate for further development in cancer therapy .
Anti-inflammatory Activity
In addition to antibacterial and anticancer properties, the compound has been investigated for its anti-inflammatory effects. The benzimidazole derivatives have demonstrated the ability to inhibit pro-inflammatory cytokine production, suggesting potential use in inflammatory diseases .
Study on Antibacterial Properties
A recent study focused on the synthesis of trifluoromethyl-substituted benzimidazole derivatives, including the target compound. The results indicated that these derivatives exhibited significant antibacterial activity, particularly against resistant strains of bacteria. The study concluded that the introduction of trifluoromethyl groups enhances the biological activity of benzimidazole derivatives .
Study on Anticancer Effects
Another research paper assessed the cytotoxic effects of various benzimidazole derivatives on human cancer cell lines. It was found that compounds with specific substitutions exhibited higher potency against breast and lung cancer cells. The study emphasized the importance of structural modifications in enhancing anticancer activity .
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the potential of 1-(4-chlorophenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanone as an anticancer agent . The following points summarize its efficacy:
- Mechanism of Action : The compound exhibits cytotoxic effects against various cancer cell lines, likely through the induction of apoptosis and inhibition of cell proliferation. It has been shown to target specific pathways involved in cancer cell survival and growth.
-
Case Studies :
- A study reported that derivatives of this compound demonstrated selective antiproliferative activity against breast cancer cells (MCF-7) with IC50 values in the low micromolar range, indicating significant potency .
- Another investigation revealed that compounds containing the benzimidazole scaffold exhibited strong cytotoxicity against multiple cancer types, including leukemia and melanoma, suggesting broad-spectrum anticancer potential .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored:
- In Vitro Studies : The compound has shown promising results against both gram-positive and gram-negative bacteria. For instance, it demonstrated significant antibacterial activity against E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Structure-Activity Relationship (SAR) : The presence of the trifluoromethyl group has been linked to enhanced antimicrobial activity, as it increases the lipophilicity of the molecule, facilitating better membrane penetration .
Synthetic Approaches
The synthesis of this compound involves several key steps:
- Formation of Benzimidazole Derivative : Starting from commercially available precursors, the synthesis typically involves the cyclization of o-phenylenediamine with appropriate carbonyl compounds under acidic conditions to form the benzimidazole core.
- Introduction of Trifluoromethyl Group : This can be achieved through nucleophilic substitution reactions using trifluoroacetic anhydride or similar reagents.
- Final Acetylation : The final step involves acetylation using acetic anhydride or acetyl chloride to yield the target compound .
Q & A
Basic: What synthetic routes are recommended for synthesizing 1-(4-chlorophenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanone, and how can reaction conditions be optimized for yield?
Methodological Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Formation of the benzimidazole core via condensation of 1,2-diaminobenzene derivatives with trifluoroacetic acid or its analogs under acidic conditions .
- Step 2: Alkylation or nucleophilic substitution to introduce the 4-chlorophenylacetyl moiety. For example, α-bromo-4-chloroacetophenone can react with the benzimidazole intermediate in dry benzene under reflux (7 hours) to form the target compound .
- Optimization Strategies:
- Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while non-polar solvents (e.g., benzene) improve regioselectivity .
- Catalysts: Use of K₂CO₃ or triethylamine to neutralize HBr byproducts .
- Temperature Control: Reflux conditions (80–100°C) balance reaction rate and side-product formation .
Table 1: Comparison of Synthetic Routes
| Method | Yield (%) | Key Conditions | Reference |
|---|---|---|---|
| Benzimidazole Alkylation | 65–75 | Dry benzene, reflux, 7 h | |
| Thioether Coupling | 55–60 | DMF, K₂CO₃, 80°C, 12 h |
Advanced: How do structural modifications at the benzimidazole or trifluoromethyl groups influence bioactivity?
Methodological Answer:
- Benzimidazole Modifications:
- Electron-Withdrawing Groups (e.g., Cl, CF₃): Enhance enzyme inhibition (e.g., CYP450) by increasing electrophilicity at the active site .
- Substitution at N1: Bulky groups (e.g., phenyl) reduce membrane permeability but improve target specificity .
- Trifluoromethyl Effects:
- Metabolic Stability: The CF₃ group resists oxidative degradation, prolonging half-life in vitro .
- Hydrophobic Interactions: Enhances binding to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .
Data Contradiction Note: While CF₃ generally improves activity, some studies report reduced solubility, complicating in vivo translation .
Basic: What spectroscopic and crystallographic methods confirm the compound’s structure?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Peaks at δ 7.3–8.1 ppm confirm aromatic protons; δ 4.7–5.2 ppm for CH₂ groups .
- ¹³C NMR: Carbonyl signals at ~190 ppm; CF₃ at 120–125 ppm (quartet, J = 280 Hz) .
- X-ray Crystallography: Resolves spatial arrangement, e.g., dihedral angles between benzimidazole and chlorophenyl groups (critical for docking studies) .
- Mass Spectrometry (HRMS): Molecular ion [M+H]⁺ at m/z 369.05 (calculated for C₁₆H₁₀ClF₃N₂O) .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Methodological Answer:
- Standardized Assay Conditions:
- Use uniform cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., doxorubicin) to normalize IC₅₀ values .
- Mechanistic Profiling:
- Enzyme Kinetics: Compare inhibition constants (Kᵢ) across studies; discrepancies may arise from assay pH or cofactor availability .
- Metabolite Screening: LC-MS/MS identifies active metabolites that may contribute to observed variances .
- Computational Validation: Molecular dynamics simulations reconcile conflicting binding affinities by modeling ligand-protein flexibility .
Basic: What key considerations govern in vitro assay design for evaluating enzyme inhibition?
Methodological Answer:
- Enzyme Selection: Prioritize isoforms relevant to the compound’s scaffold (e.g., CYP3A4 for benzimidazoles) .
- Substrate Competition: Use fluorogenic substrates (e.g., 7-benzyloxyquinoline for CYP450) to quantify inhibition via fluorescence quenching .
- Controls: Include positive inhibitors (e.g., ketoconazole) and vehicle controls (DMSO ≤0.1%) .
- Data Analysis: Calculate IC₅₀ using nonlinear regression (e.g., GraphPad Prism) and validate with triplicate runs .
Advanced: How does the compound’s reactivity with nucleophiles/electrophiles inform structure-activity relationship (SAR) studies?
Methodological Answer:
- Nucleophilic Attack at the Ketone:
- Thiols: React with the ethanone group to form thioethers, improving solubility but reducing target affinity (e.g., thiazole derivatives in ).
- Hydrazines: Form hydrazones for crystallography or prodrug strategies .
- Electrophilic Aromatic Substitution:
- Chlorophenyl Ring: Directs electrophiles to para positions, enabling functionalization (e.g., NO₂ introduction for nitroreductase probes) .
- SAR Optimization:
- CF₃ as a Meta-Director: Guides regioselective modifications on the benzimidazole ring .
- Steric Effects: Bulky substituents at C2 of benzimidazole reduce off-target interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
